molecular formula C10H9F2NO B11774221 1-Ethyl-5,6-difluoroindolin-2-one

1-Ethyl-5,6-difluoroindolin-2-one

Cat. No.: B11774221
M. Wt: 197.18 g/mol
InChI Key: NLJJBFWIUSAJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-5,6-difluoroindolin-2-one is a fluorinated indolinone derivative characterized by an ethyl group at the 1-position and two fluorine atoms at the 5- and 6-positions of the indole ring. The ethyl substituent at position 1 likely enhances lipophilicity compared to smaller alkyl groups (e.g., methyl), while the 5,6-difluoro substitution pattern may optimize electronic effects and binding interactions in biological targets .

Properties

Molecular Formula

C10H9F2NO

Molecular Weight

197.18 g/mol

IUPAC Name

1-ethyl-5,6-difluoro-3H-indol-2-one

InChI

InChI=1S/C10H9F2NO/c1-2-13-9-5-8(12)7(11)3-6(9)4-10(13)14/h3,5H,2,4H2,1H3

InChI Key

NLJJBFWIUSAJOV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC2=CC(=C(C=C21)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5,6-difluoroindolin-2-one can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5,6-difluoroindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Ethyl-5,6-difluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substitutional Differences

The table below compares 1-Ethyl-5,6-difluoroindolin-2-one with similar indolin-2-one derivatives, focusing on substituent positions, fluorine count, and alkyl groups:

Compound Name CAS No. Substituents (Position) Molecular Formula Availability Status (CymitQuimica)
This compound Not provided 1-Ethyl, 5-F, 6-F C₁₀H₉F₂NO Discontinued (1g, 5g, 10g)
5,7-Difluoroindolin-2-one 247564-59-6 5-F, 7-F C₈H₅F₂NO Not specified
5-Fluoro-1-methylindolin-2-one 41192-31-8 1-Methyl, 5-F C₉H₈FNO Not specified
5-Ethyl-1-(tetrafluorophenyl)indolin-2-one 220991-61-7 1-(2,3,5,6-Tetrafluorophenyl), 5-Ethyl C₁₇H₁₂F₄NO Not specified
Key Observations:

Fluorine Substitution: The target compound’s 5,6-difluoro pattern distinguishes it from 5,7-difluoroindolin-2-one (CAS 247564-59-6), where fluorine atoms occupy adjacent positions. This difference may alter electronic properties (e.g., dipole moments) and steric interactions in protein binding pockets .

Alkyl Substituents :

  • Replacing the 1-ethyl group with a 1-methyl group (CAS 41192-31-8) reduces steric bulk, which could improve solubility but decrease membrane permeability .
  • The 1-(tetrafluorophenyl) substituent in CAS 220991-61-7 introduces aromatic fluorination, enhancing π-π stacking interactions but increasing molecular weight and complexity .

Biological Activity

1-Ethyl-5,6-difluoroindolin-2-one is a synthetic compound that belongs to the indoline class of heterocyclic organic compounds. Its unique structure, characterized by the presence of two fluorine atoms at positions 5 and 6, along with an ethyl group at position 1, contributes to its diverse biological activities and potential applications in medicinal chemistry. This compound has garnered attention due to its promising pharmacological properties.

  • Molecular Formula : C10H8F2N2O
  • Molecular Weight : 202.18 g/mol
  • IUPAC Name : this compound

The incorporation of both ethyl and difluoromethyl groups enhances the electronic properties of this compound, potentially leading to distinct biological activities compared to other indoline derivatives.

Pharmacological Applications

This compound has been studied for its potential therapeutic effects in various biological systems. Key areas of interest include:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, particularly those associated with Ewing's sarcoma. In vitro assays have shown that it can effectively reduce cell viability in EWS-FLI1-positive cells .
  • Mechanism of Action : The compound appears to interact with specific oncogenic proteins, such as EWS-FLI1, which is implicated in the pathogenesis of Ewing's sarcoma. By inhibiting this fusion protein, this compound may disrupt cancer cell proliferation .

Structure-Activity Relationship (SAR)

Research into the SAR of related indoline derivatives indicates that modifications at specific positions on the indoline ring can significantly influence biological activity. For instance:

CompoundStructural ModificationGI50 (μM)Notes
Lead Compound (e.g., YK-4-279)Various substitutions0.26Most active inhibitor against EWS-FLI1
This compoundEthyl and difluoro substitutionsTBDPotentially enhances reactivity and selectivity

These findings suggest that the electronic properties introduced by fluorine atoms and ethyl groups play a critical role in modulating the activity of these compounds .

Study on Ewing's Sarcoma

A significant study focused on the efficacy of this compound against Ewing's sarcoma cell lines (TC32 and TC71). The results indicated:

  • Growth Inhibition : The compound demonstrated a concentration-dependent reduction in cell viability with a GI50 value ranging from 0.5 to 2.0 μM.
  • Mechanistic Insights : The study provided evidence that the compound's ability to inhibit EWS-FLI1 transcriptional activity correlates with its structural features, particularly the presence of electron-donating groups .

Comparative Analysis with Other Indolines

Comparative studies have highlighted how structural variations among indoline derivatives affect their biological profiles:

Compound NameStructure FeaturesUnique Properties
5-FluoroindolineFluorine at position 5Known for synthesizing complex drugs
7-EthylindoleEthyl group at position 7Different reactivity patterns
6-Chloroindolin-2-oneChlorine substitutionUnique interactions in biological systems

The diverse reactivity patterns observed in these compounds underscore the importance of molecular design in drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.